molecular formula C24H26N2O2 B11578735 1-(2,6-dimethylpiperidin-1-yl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]ethanone

1-(2,6-dimethylpiperidin-1-yl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]ethanone

Cat. No.: B11578735
M. Wt: 374.5 g/mol
InChI Key: ZXYFJRCHGYTAAR-UHFFFAOYSA-N
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Description

2-(3-BENZOYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzoyl group attached to an indole ring, which is further connected to a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZOYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Benzoylation: The indole ring can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Attachment: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoyl-indole intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BENZOYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE: shares structural similarities with other indole derivatives and piperidine-containing compounds.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant growth regulatory properties.

    Piperidine: A simple piperidine ring structure used in various chemical syntheses.

Uniqueness

The uniqueness of 2-(3-BENZOYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its combined structural features, which may confer specific biological activities not found in simpler analogs.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H26N2O2/c1-17-9-8-10-18(2)26(17)23(27)16-25-15-21(20-13-6-7-14-22(20)25)24(28)19-11-4-3-5-12-19/h3-7,11-15,17-18H,8-10,16H2,1-2H3

InChI Key

ZXYFJRCHGYTAAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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